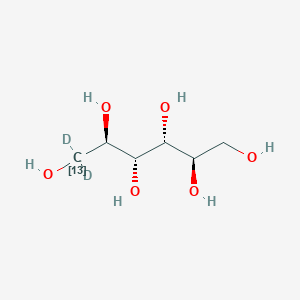
D-Mannitol-13C,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannitol-13C,d2 is a deuterium-labeled and carbon-13-labeled derivative of D-Mannitol. Mannitol itself is a polyol (sugar alcohol) with the chemical formula C6H14O6. It is commonly used as an osmotic diuretic and has mild renal vasodilatory activity .
準備方法
Synthetic Routes: The synthesis of D-Mannitol-13C,d2 involves incorporating deuterium and carbon-13 isotopes into the mannitol molecule. Specific synthetic routes may vary, but generally, it can be achieved through chemical reactions using labeled precursors.
Industrial Production: Industrial production methods typically rely on fermentation processes using microorganisms or enzymatic conversion . detailed industrial-scale procedures for this compound are not widely documented.
化学反応の分析
Types of Reactions: D-Mannitol-13C,d2 can undergo various chemical reactions, including:
Oxidation: Mannitol can be oxidized to formic acid or other oxidation products.
Reduction: Reduction of mannitol yields mannitol hexanitrate, a powerful explosive.
Substitution: Mannitol can undergo substitution reactions, such as acetylation or esterification.
Oxidation: Nitric acid, sulfuric acid, or chromic acid.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Acetic anhydride, acetyl chloride, or other acylating agents.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation produces formic acid, while reduction leads to mannitol hexanitrate.
科学的研究の応用
D-Mannitol-13C,d2 finds applications in various fields:
Chemistry: Used as a tracer in metabolic studies.
Biology: Investigated in studies related to metabolism and drug development.
Medicine: Explored for its potential pharmacokinetic effects.
Industry: Limited information on industrial applications.
作用機序
The exact mechanism by which D-Mannitol-13C,d2 exerts its effects remains an area of ongoing research. It likely involves interactions with cellular transporters, osmotic balance, and metabolic pathways.
類似化合物との比較
D-Mannitol-13C,d2 is unique due to its isotopic labeling. Similar compounds include mannitol (unlabeled), sorbitol, and other sugar alcohols.
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2 |
InChIキー |
FBPFZTCFMRRESA-ABCHWDNASA-N |
異性体SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















